

Technical Guide: Chemical Structure & Synthesis of 3,4,5-Trimethoxybenzaldehyde-13C3

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Compound of Interest

Compound Name:	3,4,5-Trimethoxybenzaldehyde-13C3
CAS No.:	1346605-09-1
Cat. No.:	B585679

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Executive Summary

3,4,5-Trimethoxybenzaldehyde-13C3 (hereafter TMBA-13C3) is a stable isotope-labeled derivative of 3,4,5-trimethoxybenzaldehyde, a critical intermediate in the synthesis of antimicrobial agents (e.g., Trimethoprim) and psychoactive phenethylamines (e.g., Mescaline).

In drug development and forensic toxicology, TMBA-13C3 serves as a "gold standard" Internal Standard (IS). Unlike deuterated analogs (

or

), carbon-13 labeled standards avoid the Kinetic Isotope Effect (KIE) during chromatographic separation and metabolic reactions, ensuring that the internal standard co-elutes perfectly with the analyte and behaves identically in biological systems.

This guide details the chemical structure, a self-validating synthesis protocol, and the specific NMR/MS signatures required for quality assurance.

Chemical Identity & Structural Physics[1]

The "13C3" designation typically refers to the uniform labeling of the three methoxy carbons attached to the benzene ring. This configuration is selected because the methoxy groups are the primary sites of metabolic attack (O-demethylation).

Structural Specifications

Property	Data
Chemical Name	3,4,5-Trimethoxybenzaldehyde-(ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> C)
Molecular Formula	C C H O
Molecular Weight	199.21 g/mol (approx. +3.01 Da shift from unlabeled)
Isotopic Purity	99 atom % C
CAS Number	1189926-02-6 (Generic for labeled variants)
Solubility	Soluble in Chloroform, Methanol, DMSO; sparingly soluble in water.

NMR Characterization (The "Fingerprint")

The definitive identification of TMBA-13C3 relies on Heteronuclear Spin-Spin Coupling. In the unlabeled molecule, the methoxy protons appear as singlets. In TMBA-13C3, the

C nucleus (spin 1/2) couples with the attached protons.

- H NMR (Proton): The methoxy signal (normally 3.90 ppm) splits into a widely spaced doublet due to the large one-bond coupling constant ().
- Coupling Constant (): 140–145 Hz.



Validation Check: If your

H NMR spectrum shows a singlet at 3.9 ppm, the labeling has failed. You must observe a doublet with limbs separated by ~145 Hz.

Synthetic Route & Protocol

The most robust synthesis involves the exhaustive methylation of Gallic Acid (3,4,5-trihydroxybenzoic acid) or Gallaldehyde using Iodomethane-¹³C (

CH

I). The protocol below uses Gallic Acid as the starting material due to its low cost and high purity.

Reaction Logic (DOT Diagram)

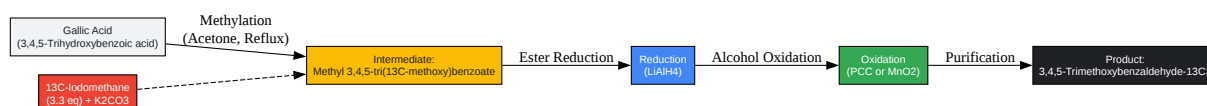


Figure 1: Synthetic Pathway for TMBA-13C3 from Gallic Acid

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Step-by-Step Protocol

Prerequisites: All glassware must be oven-dried. Work under inert atmosphere (or Ar).[1]

Step A: Exhaustive Methylation

- Dissolution: Dissolve 10.0 mmol of Gallic Acid in 50 mL of anhydrous Acetone.
- Base Addition: Add 40.0 mmol (4 eq) of anhydrous Potassium Carbonate (). The excess base ensures deprotonation of all phenolic hydroxyls and the carboxylic acid.
- Label Addition: Add 35.0 mmol (3.5 eq) of Iodomethane-13C (CH I) via syringe. Note: This reagent is volatile and expensive; use a septum-sealed flask.
- Reflux: Heat to reflux (approx. 60°C) for 24 hours.
- Workup: Filter off inorganic salts. Evaporate acetone. The residue is Methyl 3,4,5-tri(C-methoxy)benzoate.

Step B: Reduction to Alcohol

- Suspend the ester from Step A in anhydrous THF.
- Slowly add Lithium Aluminum Hydride (LiAlH

, 1.1 eq) at 0°C.

- Stir for 2 hours. Quench with Glauber's salt or Fieser method.
- Isolate 3,4,5-tri(
C-methoxy)benzyl alcohol.

Step C: Selective Oxidation to Aldehyde

- Dissolve the alcohol in Dichloromethane (DCM).
- Add Pyridinium Chlorochromate (PCC, 1.5 eq) or activated MnO
(10 eq).
- Stir at room temperature until TLC shows consumption of alcohol (approx. 2-4 hours).
- Purification: Filter through a pad of Celite/Silica. Recrystallize from Hexane/Ethyl Acetate.

Analytical Validation & Mass Spectrometry

For researchers using TMBA-13C3 as an Internal Standard, the Mass Spectrometry (MS) profile is the primary validation tool.

Mass Shift Analysis

- Unlabeled Parent Ion (
): m/z 196
- Labeled Parent Ion (
): m/z 199
- Shift: +3 Da

Fragmentation Logic (DOT Diagram)

The fragmentation pattern confirms the position of the label. In Electron Impact (EI) MS, the loss of a methyl radical is common.

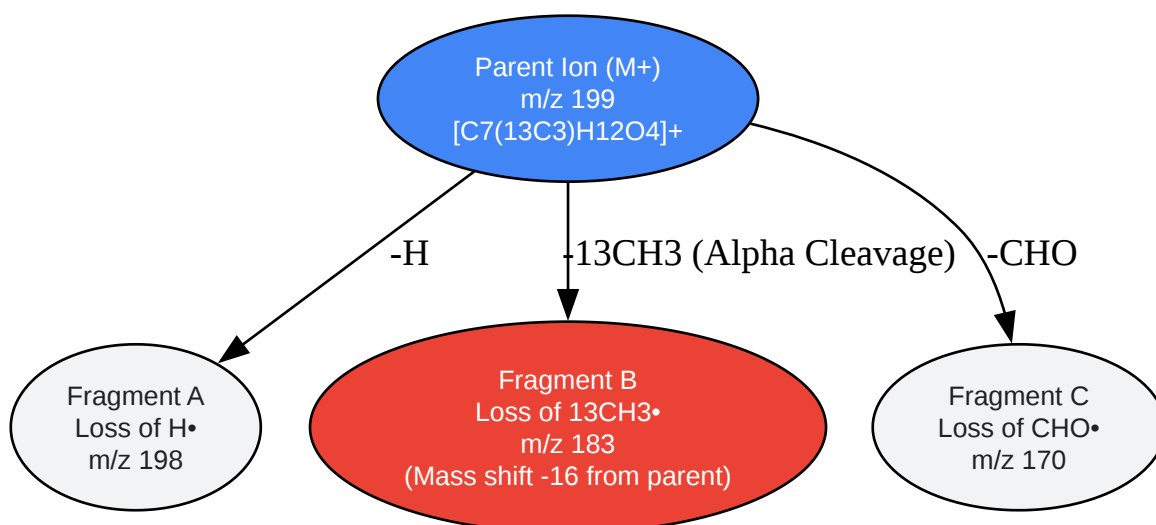


Figure 2: Predicted MS Fragmentation of TMBA-13C3

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- Interpretation: If you observe a loss of 15 Da (standard methyl) instead of 16 Da (CH), your labeling is incomplete or scrambling has occurred.

Applications in DMPK & Forensics

Metabolic Tracing (O-Demethylation)

TMBA derivatives undergo extensive hepatic metabolism, primarily O-demethylation by Cytochrome P450 enzymes (CYP2D6, CYP3A4).

Using TMBA-13C3 allows researchers to track which specific methoxy group is removed.

- Scenario: If the metabolite retains +2 Da shift (m/z 185 → 187), one labeled methyl group was removed.
- Advantage: This distinguishes metabolic regioselectivity without synthesizing three different regio-isomers.

Forensic Internal Standard

In the analysis of Mescaline or Trimethoprim in urine/plasma:

- Spike the biological sample with a known concentration of TMBA-13C3 (or its derivative Mescaline-13C3).
- Extract (LLE or SPE).
- Analyze via LC-MS/MS.
- Calculate ratio of Analyte Area / IS Area.
 - Why 13C? Deuterated standards () often elute slightly earlier than the analyte on C18 columns due to weaker lipophilicity (Chromatographic Isotope Effect).

C standards co-elute perfectly, mitigating matrix effects (ion suppression) at the exact retention time of the analyte.

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- (Generic placeholder for standard NMR reference texts).

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Sources

- 1. Synthesis of 3,4,5-Trimethoxybenzaldehyde - [www.rhodium.ws] [erowid.org]
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